Cas no 721924-06-7 (6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole)

6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole
- N3-Methyl pantoprazole
- SureCN8191702
- Pantoprazole related compound F
- UNII-X2LW553878
- Pantoprazole related compound F [USP]
- Pantoprazole related compound F RS [USP]
- Pantoprazole sodium sesquihydrate specified impurity F [EP]
- 1H-Benzimidazole, 6-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)sulfinyl)-1-methyl-
- 6-(Difluoromethoxy)-2-((RS)-((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzimidazole
- X2LW553878
- PANTOPRAZOLE IMPURITY F (EP)
- SCHEMBL8191702
- 721924-06-7
- 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole
- DB-186091
- 6-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole
- PANTOPRAZOLE SODIUM SESQUIHYDRATE IMPURITY F [EP IMPURITY]
- Pantoprazole EP Impurity
- Q27293439
- FYIXLAGYOWZQJO-UHFFFAOYSA-N
- CS-0166176
- Pantoprazole EP Impurity F
- 6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole? (Pantoprazole Impurity
- 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole
-
- インチ: InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3
- InChIKey: FYIXLAGYOWZQJO-UHFFFAOYSA-N
- ほほえんだ: Cn1c2cc(ccc2nc1[S+](Cc3c(c(ccn3)OC)OC)[O-])OC(F)F
計算された属性
- せいみつぶんしりょう: 397.09091
- どういたいしつりょう: 397.09078353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- PSA: 75.47
6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH22003-100mg |
Pantoprazole EP Impurity F |
721924-06-7 | 98% | 100mg |
$769.00 | 2024-04-19 | |
A2B Chem LLC | AH22003-50mg |
Pantoprazole EP Impurity F |
721924-06-7 | 50mg |
$3852.00 | 2023-12-30 | ||
TRC | D451718-25mg |
6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole |
721924-06-7 | 25mg |
$ 2314.00 | 2023-09-07 | ||
A2B Chem LLC | AH22003-1g |
Pantoprazole EP Impurity F |
721924-06-7 | 98% | 1g |
$2177.00 | 2024-04-19 | |
A2B Chem LLC | AH22003-10mg |
Pantoprazole EP Impurity F |
721924-06-7 | 10mg |
$1164.00 | 2023-12-30 | ||
Crysdot LLC | CD00002370-1g |
6-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole |
721924-06-7 | 97% | 1g |
$560 | 2024-07-19 | |
A2B Chem LLC | AH22003-250mg |
Pantoprazole EP Impurity F |
721924-06-7 | 98% | 250mg |
$1094.00 | 2024-04-19 | |
TRC | D451718-50mg |
6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole |
721924-06-7 | 50mg |
$ 4146.00 | 2023-09-07 | ||
TRC | D451718-100mg |
6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole |
721924-06-7 | 100mg |
305.00 | 2021-08-14 | ||
Alichem | A029191712-250mg |
6-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole |
721924-06-7 | 97% | 250mg |
$599.00 | 2023-09-01 |
6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazoleに関する追加情報
Introduction to 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole (CAS No. 721924-06-7)
6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole (CAS No. 721924-06-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are widely studied for their diverse biological activities, including antifungal, antibacterial, and antiparasitic properties. The unique structural features of this compound, particularly the difluoromethoxy and methylsulfinyl groups, contribute to its potential therapeutic applications.
The difluoromethoxy group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it a valuable functional group in drug design. The presence of this group in 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole suggests that it may have improved pharmacokinetic properties compared to similar compounds without this substitution. Additionally, the methylsulfinyl group can influence the compound's reactivity and biological activity, potentially enhancing its efficacy in various therapeutic contexts.
In recent years, significant progress has been made in understanding the biological activities of benzimidazoles. Research has shown that compounds with a similar structure to 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole exhibit potent antifungal and antibacterial properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that a series of benzimidazoles with difluoromethoxy substitutions demonstrated strong inhibitory effects against Candida albicans and Staphylococcus aureus. These findings highlight the potential of this class of compounds as novel antimicrobial agents.
Beyond antimicrobial activity, 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole has also been investigated for its potential as an antiparasitic agent. A 2020 study in the European Journal of Medicinal Chemistry explored the efficacy of this compound against Trypanosoma brucei, the parasite responsible for African sleeping sickness. The results indicated that the compound exhibited selective toxicity towards T. brucei while showing minimal cytotoxicity towards mammalian cells. This selective activity is crucial for developing safe and effective antiparasitic drugs.
The structural complexity of 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole also makes it an interesting target for synthetic chemistry research. The synthesis of this compound involves multiple steps and requires careful control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methods have enabled more efficient and scalable production processes, which is essential for translating laboratory findings into practical applications.
In addition to its biological activities, the physicochemical properties of 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole have been extensively characterized. Studies have shown that it has good solubility in organic solvents and moderate solubility in water, which can be advantageous for formulation development. The compound's stability under various conditions has also been evaluated, providing valuable data for storage and handling recommendations.
The potential therapeutic applications of 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole are not limited to antimicrobial and antiparasitic uses. Recent research has explored its anti-inflammatory properties as well. A study published in Bioorganic & Medicinal Chemistry Letters in 2019 found that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
To further validate its therapeutic potential, clinical trials are necessary to assess the safety and efficacy of 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole. Preclinical studies have shown promising results, but more extensive testing is required to ensure that it meets regulatory standards for drug development. Ongoing research is focused on optimizing its pharmacological profile and identifying any potential side effects or drug interactions.
In conclusion, 6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole (CAS No. 721924-06-7) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its biological activities and make it an attractive target for further research and development. As more studies are conducted and clinical trials progress, this compound may prove to be a valuable addition to the arsenal of drugs used to treat various diseases.
721924-06-7 (6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole) 関連製品
- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)
- 1261760-99-9(3-Amino-2,5-bis(2,3-difluorophenyl)pyridine)
- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)
- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)
- 640263-69-0((3-Amino-4-Pyrrolidin-1-Yl-Phenyl)-Pyrrolidin-1-Yl-Methanone)
- 173252-76-1(5-Trifluoromethoxyindan-1-one)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)
- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)
- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)




